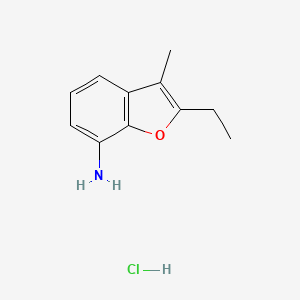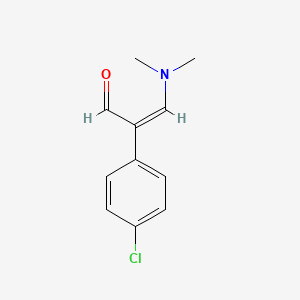
(+)-BROMOCYCLEN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-BROMOCYCLEN is a chiral compound known for its unique chemical properties and applications in various fields. It is a brominated derivative of cyclen, a macrocyclic compound that forms stable complexes with metal ions. The presence of the bromine atom and the chiral center in this compound contributes to its distinct reactivity and potential for use in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-BROMOCYCLEN typically involves the bromination of cyclen. One common method is the reaction of cyclen with bromine in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. In this method, cyclen is dissolved in a solvent like chloroform, and NBS is added slowly to the solution. The reaction mixture is stirred at room temperature until the bromination is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-BROMOCYCLEN undergoes various types of chemical reactions, including:
Oxidation: The bromine atom in this compound can be oxidized to form bromine oxide derivatives.
Reduction: Reduction of this compound can lead to the removal of the bromine atom, yielding cyclen.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products
Oxidation: Bromine oxide derivatives.
Reduction: Cyclen.
Substitution: Hydroxyl or amino derivatives of cyclen.
Applications De Recherche Scientifique
(+)-BROMOCYCLEN has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. It is also employed in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chelating agent in biological systems, particularly in the study of metalloenzymes.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent in medical imaging.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (+)-BROMOCYCLEN involves its ability to form stable complexes with metal ions. The bromine atom and the chiral center play a crucial role in its reactivity and selectivity. The compound can coordinate with metal ions through its nitrogen atoms, forming stable chelates. These metal complexes can then participate in various catalytic and synthetic processes, enhancing the efficiency and selectivity of the reactions.
Comparaison Avec Des Composés Similaires
(+)-BROMOCYCLEN can be compared with other brominated macrocyclic compounds and cyclen derivatives. Some similar compounds include:
Cyclen: The parent compound of this compound, lacking the bromine atom.
Tetraazacyclododecane: Another macrocyclic compound with similar chelating properties.
Brominated crown ethers: Compounds with similar bromine substitution but different ring structures.
The uniqueness of this compound lies in its chiral center and the presence of the bromine atom, which confer distinct reactivity and potential for use in asymmetric synthesis and catalysis.
Propriétés
Numéro CAS |
158593-05-6 |
|---|---|
Formule moléculaire |
C8H5BrCl6 |
Poids moléculaire |
393.75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)

![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)


